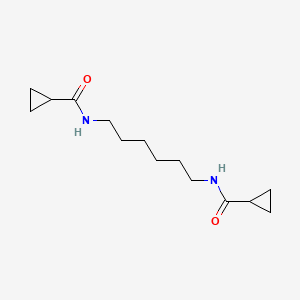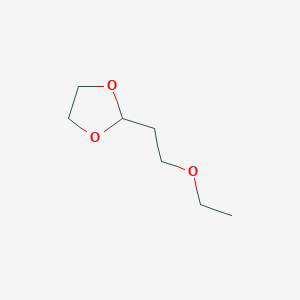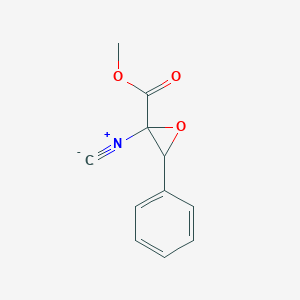
Methyl 2-isocyano-3-phenyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-isocyano-3-phenyloxirane-2-carboxylate is an organic compound with a unique structure that includes an isocyano group, a phenyl group, and an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isocyano-3-phenyloxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of aldehydes or ketones with α-halo esters, facilitated by bases such as sodium ethoxide or sodium amide . The reaction conditions must be carefully controlled to ensure the formation of the desired product without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-isocyano-3-phenyloxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the isocyano or oxirane groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-isocyano-3-phenyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-isocyano-3-phenyloxirane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyano group can act as a nucleophile, participating in various chemical reactions. The oxirane ring is also reactive, allowing the compound to form covalent bonds with biological molecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methyl-3-phenyloxirane-2-carboxylate: Similar in structure but with a methyl group instead of an isocyano group.
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate: Similar but with an ethyl ester instead of a methyl ester.
Methyl 3-phenyloxirane-2-carboxylate: Lacks the isocyano group, making it less reactive in certain contexts.
Uniqueness
Methyl 2-isocyano-3-phenyloxirane-2-carboxylate is unique due to the presence of the isocyano group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
90179-06-9 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
methyl 2-isocyano-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-12-11(10(13)14-2)9(15-11)8-6-4-3-5-7-8/h3-7,9H,2H3 |
Clave InChI |
VXLJTGCIGCIZKM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(C(O1)C2=CC=CC=C2)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
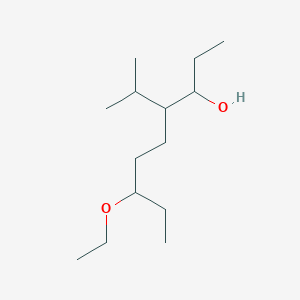
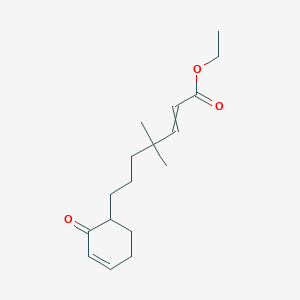
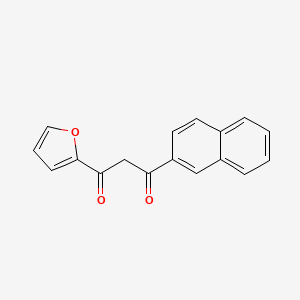
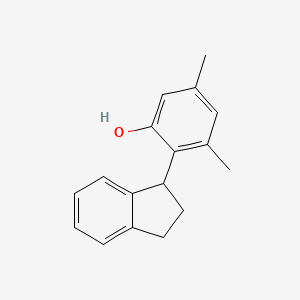
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
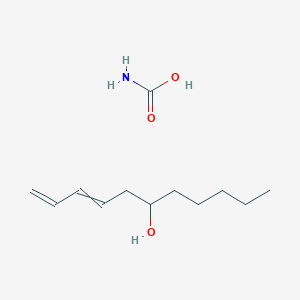
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)


